Sucrose, 1-laurate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

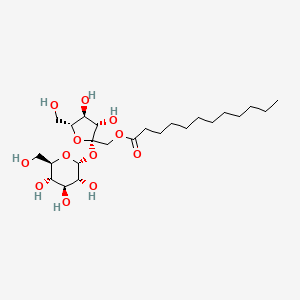

Sucrose, 1-laurate, also known as sucrose monolaurate, is a non-ionic surfactant composed of sucrose and lauric acid. It is a type of sugar ester that combines the hydrophilic properties of sucrose with the lipophilic properties of lauric acid. This compound is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its emulsifying, stabilizing, and surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose, 1-laurate is typically synthesized through a two-stage process involving esterification and transesterification. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. This reaction is catalyzed by Amberlyst 15 and carried out at a temperature of 110°C with a residence time of 5 minutes . The second stage involves the transesterification of methyl laurate with sucrose to produce sucrose monolaurate. This process is optimized to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound involves similar processes but on a larger scale. The esterification and transesterification reactions are carried out in continuous reactors to ensure high productivity and selectivity. The use of ultrasonic frequencies has also been explored to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Sucrose, 1-laurate undergoes various chemical reactions, including:

Esterification: The initial formation of methyl laurate from lauric acid and methanol.

Transesterification: The conversion of methyl laurate to sucrose monolaurate.

Hydrolysis: The breakdown of sucrose monolaurate into its constituent components under acidic or basic conditions.

Common Reagents and Conditions

Esterification: Lauric acid, methanol, Amberlyst 15 catalyst, temperature of 110°C.

Transesterification: Methyl laurate, sucrose, base catalyst, reduced pressure.

Hydrolysis: Acidic or basic conditions.

Major Products Formed

Esterification: Methyl laurate.

Transesterification: Sucrose monolaurate.

Hydrolysis: Sucrose and lauric acid.

Scientific Research Applications

Sucrose, 1-laurate has a wide range of scientific research applications:

Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

Biology: Enhances the permeability of biological membranes, making it useful in drug delivery systems.

Industry: Used in food preservation, cosmetics, and pharmaceuticals due to its emulsifying and stabilizing properties

Mechanism of Action

The mechanism of action of sucrose, 1-laurate involves its ability to disrupt biological membranes and enhance permeability. It acts by opening tight junctions in epithelial cells, thereby increasing paracellular transport . This property makes it an effective permeation enhancer for drug delivery systems. Additionally, it exhibits antibacterial activity by disrupting the cell wall and membrane integrity of bacteria .

Comparison with Similar Compounds

Similar Compounds

Sucrose monostearate: Another sugar ester with similar emulsifying properties but derived from stearic acid.

Sucrose monopalmitate: Similar to sucrose monolaurate but derived from palmitic acid.

Sucrose monomyristate: Derived from myristic acid and used for similar applications.

Uniqueness

Sucrose, 1-laurate is unique due to its specific combination of sucrose and lauric acid, which provides a balance of hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant and emulsifier in various applications .

Biological Activity

Sucrose, 1-laurate, also known as sucrose laurate (SL), is a sucrose ester derived from lauric acid. This compound has garnered attention due to its diverse biological activities, including antibacterial properties and its role as a permeation enhancer in drug delivery systems. This article synthesizes current research findings on the biological activity of sucrose laurate, highlighting its mechanisms of action, potential applications, and stability characteristics.

Antibacterial Activity

Mechanisms of Action

Sucrose laurate exhibits significant antibacterial activity against various pathogens, including Bacillus cereus and Staphylococcus aureus. Research indicates that the minimum inhibitory concentration (MIC) of sucrose laurate against B. cereus is approximately 0.3125 mg/mL . The antibacterial mechanism involves disrupting cell wall integrity and damaging cell membrane structures.

- Cell Wall Disruption : Studies utilizing scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have shown that sucrose laurate causes morphological changes in bacterial cells, leading to cell lysis .

- Membrane Integrity : Flow cytometry and fluorescence spectroscopy analyses reveal that sucrose laurate dissipates the transmembrane potential, resulting in the leakage of intracellular materials .

Research Findings

A study evaluated the effects of sucrose laurate on the membrane potential of S. aureus using fluorescence spectroscopy. The findings demonstrated that sucrose laurate significantly alters membrane potential, contributing to its antibacterial efficacy .

Permeation Enhancement

Mechanisms in Drug Delivery

Sucrose laurate has been identified as an effective permeation enhancer for macromolecules in oral drug delivery systems. In vitro studies using Caco-2 cell monolayers demonstrated that sucrose laurate increased the apparent permeability coefficient of various drugs, including atenolol and fluorescein .

- Reduction of Transepithelial Electrical Resistance (TEER) : At concentrations around 1 mM, sucrose laurate was found to reduce TEER values significantly, indicating enhanced permeability across epithelial barriers without directly affecting P-glycoprotein activity .

- Enhanced Flux : The compound facilitates both paracellular and transcellular transport routes for drug molecules, making it a promising candidate for improving bioavailability in pharmaceutical formulations .

Stability and Hydrolysis

Stability Studies

Research has shown that sucrose laurate is stable under various pH conditions but can undergo hydrolysis to yield free fatty acids and monosaccharides under extreme conditions. A study on the hydrolysis rates indicated that sucrose esters like sucrose laurate exhibit different stability profiles depending on the pH and temperature conditions .

Hydrolysis Pathways

The hydrolysis of sucrose laurate primarily occurs at the glycosidic bond under acidic conditions, leading to the formation of monosaccharide esters and fatty acids. This hydrolysis can impact its functional properties in food and pharmaceutical applications .

Case Studies

- Food Industry Application : Sucrose laurate's dual functionality as an emulsifier and antibacterial agent has been explored in milk beverages. Its incorporation not only enhances product stability but also extends shelf life by inhibiting microbial growth .

- Pharmaceutical Applications : In a study involving rat intestinal tissue, sucrose laurate demonstrated effective enhancement of drug absorption when administered alongside small molecules, confirming its potential utility in improving oral bioavailability for therapeutic agents .

Properties

CAS No. |

136152-90-4 |

|---|---|

Molecular Formula |

C24H44O12 |

Molecular Weight |

524.6 g/mol |

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-14-24(22(32)19(29)16(13-26)35-24)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |

InChI Key |

AYOPSBMGRBUJSJ-VQXBOQCVSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.